molecular formula C19H24N2O4 B2469116 N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide CAS No. 2361728-66-5

N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide

Cat. No.: B2469116
CAS No.: 2361728-66-5
M. Wt: 344.411
InChI Key: PCFIFOVDRQWLRC-UHFFFAOYSA-N
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Description

N-(4-{3,7-dioxa-10-azaspiro[56]dodecane-10-carbonyl}phenyl)prop-2-enamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide typically involves multiple steps. The initial step often includes the formation of the spiro structure, followed by the introduction of the phenyl and prop-2-enamide groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds. The reaction conditions usually require controlled temperatures and pH levels to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different functional groups or ring structures. Examples include:

  • 3,7-dioxa-10-azaspiro[5.6]dodecane
  • 3,10-dioxa-7-azaspiro[5.6]dodecane

Uniqueness

N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-17(22)20-16-5-3-15(4-6-16)18(23)21-10-7-19(25-14-11-21)8-12-24-13-9-19/h2-6H,1,7-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIFOVDRQWLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CCOCC3)OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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